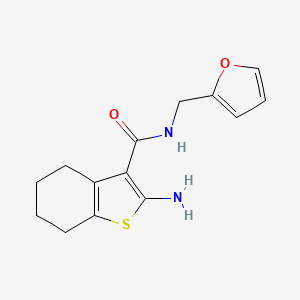

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c15-13-12(10-5-1-2-6-11(10)19-13)14(17)16-8-9-4-3-7-18-9/h3-4,7H,1-2,5-6,8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPFTVSUZUPDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the benzothiophene core.

Attachment of the Furylmethyl Group: The furylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a furylmethyl halide reacts with the benzothiophene core in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. A study conducted on azomethine derivatives of this compound demonstrated cytostatic effects, suggesting potential use in cancer treatment. The derivatives were synthesized through the interaction of this compound with various aromatic aldehydes. The resulting compounds showed significant activity against tumor cell lines, indicating their potential as anticancer agents .

Antitubercular and Anti-inflammatory Effects

The same derivatives also displayed antitubercular and anti-inflammatory activities. The structure-activity relationship (SAR) analysis revealed that specific substituents influenced the biological activity of these compounds. This highlights the importance of molecular design in optimizing therapeutic efficacy .

Synthesis Methodologies

The synthesis of this compound derivatives typically involves several steps:

- Condensation Reaction : The initial step involves reacting this compound with various aldehydes in an alcoholic medium.

- Purification : The products are purified using high-performance liquid chromatography (HPLC), ensuring a purity level exceeding 95% .

- Characterization : Spectroscopic methods such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .

Case Study 1: Antitumor Efficacy

A notable case study evaluated the antitumor activity of a specific derivative of this compound in vivo. Mice bearing solid tumors were treated with varying doses of the compound. Results indicated a significant reduction in tumor mass compared to control groups treated with standard chemotherapy agents like 5-fluorouracil (5-FU). The compound demonstrated a tumor volume reduction of approximately 26.6%, showcasing its potential as an effective anticancer agent .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of derivatives synthesized from this compound. Using the "hot plate" method on mice, researchers found that certain derivatives exhibited analgesic effects surpassing those of traditional analgesics like metamizole. This suggests further exploration into its use for pain management .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzothiophene scaffold is conserved across analogs, but substituents at the N-position and the 2-amino group define their biological and physicochemical properties:

Pharmacological Activity Comparisons

Anticancer and Antimycobacterial Activity

- 2-Furylmethyl derivative : Predicted (via PASS Online) to exhibit moderate anticancer activity (Pa = 0.45–0.60) and antimycobacterial effects (Pa = 0.55) due to furan’s hydrogen-bonding capacity .

- 2-Fluorophenyl analog : Shows enhanced tyrosinase inhibition (IC₅₀ = 2.1 µM) attributed to fluorine’s electronegativity and optimized geometry (DFT-calculated dipole moment = 1.70 Debye) .

- Benzyl derivative : Higher lipophilicity correlates with improved antibacterial activity (MIC = 8 µg/mL against S. aureus) but reduced solubility .

Enzyme Inhibition

- 4-Methylphenyl analog : Demonstrates anti-tyrosinase activity (IC₅₀ = 3.8 µM) via molecular docking into the Agaricus bisporus tyrosinase active site (PDB: 2Y9X) .

- Trimethoxybenzoyl derivative : Potent COX-2 inhibition (IC₅₀ = 0.9 µM) due to π-π stacking with the enzyme’s hydrophobic pocket .

Physicochemical and Crystallographic Properties

Solubility and Stability

Crystallographic Insights

- Fluorophenyl analog: Crystallizes in the monoclinic P2₁/c space group with intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilizing the lattice .

- Benzyl derivative : Exhibits intramolecular N–H⋯N hydrogen bonding, reducing conformational flexibility .

Biological Activity

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamides. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.39 g/mol

- CAS Number : 588678-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several biochemical pathways:

- Kinesin-like Protein KIF11 : This protein is essential for mitotic spindle formation and intracellular transport processes. The compound may inhibit or modulate the function of KIF11, leading to effects on cell division and transport mechanisms .

- CYP450 Enzyme Interaction : The compound exhibits inhibitory activity against several CYP450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs .

- hERG Channel Inhibition : Preliminary studies suggest that this compound may act as a weak inhibitor of the hERG potassium channel, which is significant for cardiac repolarization and can affect cardiac safety profiles .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : A study evaluated several derivatives of tetrahydrobenzothiophene compounds for antimicrobial properties. Initial results indicated that some derivatives possess significant antimicrobial activity against various bacterial strains .

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly through its action on cell cycle regulation and apoptosis induction in cancer cell lines. These effects are hypothesized to be mediated through the inhibition of KIF11 and other related pathways .

Case Studies

- Antimicrobial Evaluation : In a study involving the synthesis and evaluation of related compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .

- Predictive Modeling of Biological Activity : A computational study predicted the biological activity of azomethine derivatives based on structural similarities with the target compound. The findings indicated potential for these derivatives in various therapeutic areas, including anti-inflammatory and anticancer applications .

Data Table

Q & A

Basic: What synthetic methods are used to prepare 2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer:

The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes (e.g., furfural derivatives) in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or reverse-phase HPLC. Structural confirmation is performed via -NMR, -NMR, and IR spectroscopy .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., NH, furyl methyl groups), while -NMR confirms carbonyl and aromatic carbons .

- Infrared (IR) Spectroscopy: Peaks at ~3400 cm (N–H stretch), ~1650 cm (C=O), and ~1600 cm (C=C) validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using isocratic elution with acetonitrile-water (70:30) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

Discrepancies in activity (e.g., cytostatic vs. anti-inflammatory effects) arise from substituent variations. To address this:

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation, methoxy groups) and test against target enzymes like tyrosinase or mycobacterial proteins .

Computational Predictions: Use PASS Online to predict activity spectra (e.g., Pa > 0.7 for cytostatic effects) and validate via in vitro assays .

Crystallographic Analysis: Resolve molecular conformations (e.g., intramolecular N–H⋯N hydrogen bonds) using SHELX or ORTEP-III to correlate geometry with activity .

Advanced: What computational tools predict the compound’s biological activity?

Methodological Answer:

- PASS Online: Predicts pharmacological profiles (e.g., cytostatic, antitubercular) based on structural descriptors. For azomethine derivatives, PASS assigns probability scores (Pa) for activity, guiding targeted synthesis .

- Docking Simulations: Use AutoDock Vina to model interactions with targets like tyrosinase or bacterial enzymes. Validate predictions via enzyme inhibition assays .

Advanced: How is the compound’s crystal structure determined and analyzed?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) yields structural parameters. SHELXL refines anisotropic displacement parameters, and ORTEP-III generates thermal ellipsoid plots .

- Hydrogen-Bonding Analysis: Graph set notation (e.g., motifs) identifies intermolecular interactions (e.g., C–H⋯O) stabilizing the crystal lattice .

Advanced: How do substituents influence the compound’s conformational flexibility?

Methodological Answer:

- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify nonplanarity in the tetrahydrobenzothiophene ring. Substituents like methyl groups increase puckering amplitude (q), altering bioactive conformations .

- Intramolecular Hydrogen Bonds: N–H⋯N bonds in azomethine derivatives restrict rotation, locking the molecule into a planar conformation critical for receptor binding .

Advanced: What experimental designs optimize pharmacological screening?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models: Carrageenan-induced paw edema in rats for anti-inflammatory evaluation .

Advanced: How are impurities controlled during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.